molecular formula C11H19BO2S B1393555 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 862129-81-5

2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1393555
M. Wt: 226.15 g/mol
InChI Key: QZVRTORVCKGPPY-UHFFFAOYSA-N
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Description

2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, more commonly known as DHT-TMD, is a boron-containing organic compound that has been studied extensively for its potential applications in a variety of scientific fields. DHT-TMD is a derivative of the thiopyran class of compounds and is composed of a sulfur-containing heterocyclic ring and a boron-containing dioxaborolane ring. The compound was first synthesized in the late 1980s and has since been studied for its potential uses in organic synthesis, catalysis, and materials science. Additionally, DHT-TMD has been studied for its potential applications in biochemistry and physiology, with research suggesting that the compound may have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Properties of Polymers

  • Polymers containing isoDPP units synthesized using a palladium-catalyzed polycondensation process exhibit deep colors and are soluble in common organic solvents. These polymers have molecular weights between 3.5 and 22 kDa and are used in various applications (Welterlich, Charov, & Tieke, 2012).

Crystal Structure and Vibrational Properties

  • The crystal structures of compounds involving 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been characterized using spectroscopy and X-ray diffraction. These studies provide insights into the molecular structure and conformation of such compounds (Wu et al., 2021).

Inhibitory Activity Against Serine Proteases

  • Synthesized derivatives of 2-mercapto- and 2-piperazino-methyl-phenylboronic acid exhibit inhibitory activity against serine proteases, including thrombin. This highlights potential applications in biochemical research and drug development (Spencer et al., 2002).

Polymer Synthesis via Suzuki-Miyaura Coupling Reaction

  • The Suzuki-Miyaura coupling reaction, using palladium-catalyzed polycondensation, has been utilized to synthesize well-defined polymers like polyfluorenes. This method demonstrates its efficacy in precision polymer synthesis (Yokoyama et al., 2007).

Synthesis of Ortho-modified Boronic Acid Derivatives

  • The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives highlights the versatility of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in producing compounds with potential medicinal applications (Spencer et al., 2002).

DFT Studies for Molecular Structure Analysis

  • Density Functional Theory (DFT) studies have been used to analyze the molecular structures of compounds incorporating this chemical, offering crucial insights into their physicochemical properties and potential applications (Liao et al., 2022).

Suzuki Route to Polyalkylthiophenes

  • The Suzuki route has been employed for the synthesis of highly regioregular polyalkylthiophenes, demonstrating the utility of this chemical in advanced polymer synthesis (Liversedge et al., 2006).

properties

IUPAC Name

2-(3,6-dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2S/c1-10(2)11(3,4)14-12(13-10)9-5-7-15-8-6-9/h5H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVRTORVCKGPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675322
Record name 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

862129-81-5
Record name 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,6-dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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